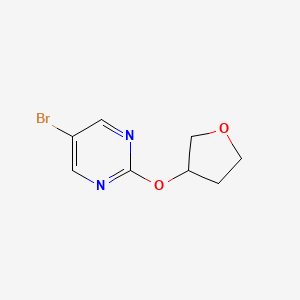
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom at the 5th position and a tetrahydrofuran-3-yloxy group at the 2nd position of the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, particularly as building blocks for various pharmaceuticals.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be achieved through several synthetic routes. One common method involves the bromination of 2-(tetrahydro-furan-3-yloxy)-pyrimidine using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and cesium carbonate.
Oxidation Reactions: The tetrahydrofuran-3-yloxy group can be oxidized to form corresponding lactones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyrimidine ring can be reduced to form dihydropyrimidines or tetrahydropyrimidines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidines, while oxidation reactions can produce lactones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine has several scientific research applications, including:
Medicinal Chemistry: This compound serves as a building block for the synthesis of various pharmaceuticals, particularly antiviral and anticancer agents. Its unique structure allows for the development of novel drugs with improved efficacy and reduced side effects.
Biological Studies: Researchers use this compound to study the biological activity of pyrimidine derivatives and their interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to investigate the mechanisms of action of pyrimidine-based compounds and their potential as therapeutic agents.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydrofuran-3-yloxy group play crucial roles in binding to these targets and modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target.
For example, in medicinal chemistry, this compound may act as an inhibitor of viral enzymes, preventing the replication of viruses and thereby exhibiting antiviral activity. Similarly, it can interact with cancer cell receptors to induce apoptosis or inhibit cell proliferation, demonstrating anticancer properties.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyrimidine can be compared with other similar compounds, such as:
5-Bromo-2-(tetrahydro-furan-3-yloxy)-pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which affects its chemical reactivity and biological activity.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-benzene: The benzene ring in this compound provides different electronic properties and reactivity compared to the pyrimidine ring.
5-Bromo-2-(tetrahydro-furan-3-yloxy)-thiazole: The thiazole ring introduces sulfur into the structure, which can influence the compound’s interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the bromine atom, tetrahydrofuran-3-yloxy group, and pyrimidine ring, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
5-bromo-2-(oxolan-3-yloxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |
InChI-Schlüssel |
GOVYYWMIJYWGCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1OC2=NC=C(C=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


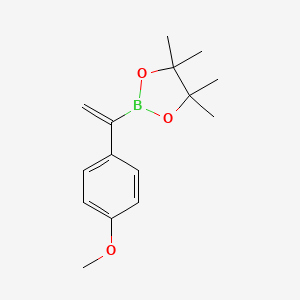
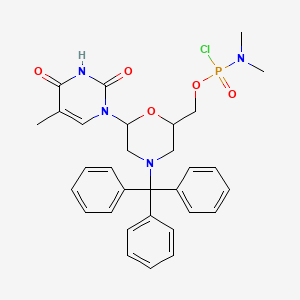
![2-[4-(aminomethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B12069932.png)

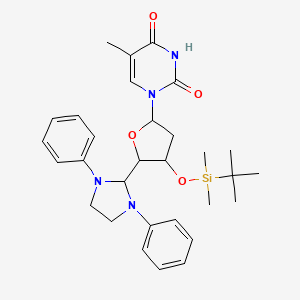
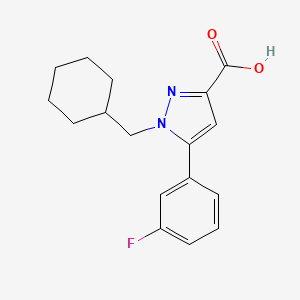
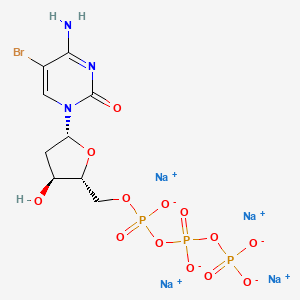
![4-[(3,3-Difluoro-cyclobutylamino)-methyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B12069965.png)




![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)

